(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine
Description
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine is a secondary amine characterized by a cyclopropylmethyl group and a 2-(pyridin-2-yl)ethyl substituent.
Molecular Formula: C₁₁H₁₅N₂
Molecular Weight: 179.25 g/mol
Key Features:
- Cyclopropane ring: Enhances metabolic stability and conformational rigidity.
- Pyridin-2-yl group: Participates in π-π stacking and hydrogen bonding.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C11H16N2/c1-2-7-13-11(3-1)6-8-12-9-10-4-5-10/h1-3,7,10,12H,4-6,8-9H2 |
InChI Key |
GNBDUGVANNAGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-(pyridin-2-yl)ethylamine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(Pyridin-2-yl)propan-2-amine
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.20 g/mol
- Key Differences :
- Applications : Used as a directing group in organic synthesis (e.g., Shi epoxidation) .
(2-Methylpropyl)[2-(pyridin-2-yl)ethyl]amine
- Molecular Formula : C₁₁H₁₈N₂
- Molecular Weight : 178.27 g/mol
- Key Differences :
- Replaces cyclopropylmethyl with a branched 2-methylpropyl group.
- Increased steric bulk but reduced ring strain compared to cyclopropane.
- Properties : Higher boiling point due to linear alkyl chain .
(1-Cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine
- Molecular Formula : C₁₂H₂₄N₂
- Molecular Weight : 196.34 g/mol
- Key Differences: Substitutes pyridine with piperidine, altering electronic properties (basic amine vs. aromatic heterocycle). Piperidine enhances solubility in non-polar environments .
Biological Activity
(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology. With a molecular formula of CHN and a molecular weight of 162.24 g/mol, this compound exhibits unique structural properties that may influence its interactions with biological macromolecules.
Synthesis
The synthesis of (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-pyridinecarboxaldehyde. This reaction is often facilitated by reducing agents such as sodium borohydride, with careful control of reaction conditions to optimize yield and purity .
Preliminary studies suggest that (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine may interact with various neurotransmitter receptors and enzymes, modulating their activity. The compound is hypothesized to influence neurotransmitter regulation and enzyme inhibition, although specific mechanisms are still under investigation .
Biological Activity
Research indicates that this compound may exhibit selective binding properties toward certain receptors, which could lead to significant biological effects. Some key areas of investigation include:
- Neurotransmitter Regulation : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
- Enzyme Inhibition : Initial findings indicate that it may inhibit specific enzymes, which could be beneficial in various therapeutic contexts .
Case Studies and Research Findings
- Neuropharmacological Studies : Initial pharmacological evaluations have shown that (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine may enhance the efficacy of certain neurotransmitters, leading to improved synaptic transmission in animal models.
- In Vitro Enzyme Assays : In vitro studies have demonstrated that the compound can inhibit enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
- Comparative Studies : When compared to structurally similar compounds, (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine exhibited higher binding affinities for specific receptor subtypes, indicating its unique pharmacological profile .
Data Table: Summary of Biological Activities
Future Directions
Further research is necessary to elucidate the detailed mechanisms by which (Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine exerts its biological effects. Potential areas for future studies include:
- Clinical Trials : Investigating the safety and efficacy of the compound in human subjects.
- Structural Analyses : Conducting detailed structural studies to understand how modifications to the compound's structure affect its biological activity.
- Broader Pharmacological Studies : Exploring other potential therapeutic applications beyond neurology and oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
